molecular formula C17H19BrN2O2 B10892396 (5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

(5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B10892396
M. Wt: 363.2 g/mol
InChI Key: MTFWJKBKYYABIL-UHFFFAOYSA-N
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Description

(5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)piperazino]methanone is a complex organic compound with the molecular formula C17H19BrN2O2 This compound is characterized by the presence of a brominated furan ring and a piperazine moiety substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the bromination of 2-furylmethanone followed by the introduction of the piperazine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by coupling reactions with piperazine derivatives. The process is optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

(5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)piperazino]methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)piperazino]methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The brominated furan ring and the piperazine moiety are thought to play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)piperidino]methanone: Similar structure but with a piperidine ring instead of piperazine.

    (5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)morpholino]methanone: Contains a morpholine ring instead of piperazine.

    (5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)thiomorpholino]methanone: Features a thiomorpholine ring.

Uniqueness

(5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)piperazino]methanone is unique due to the combination of its brominated furan ring and the piperazine moiety. This structural arrangement imparts specific chemical and biological properties that are distinct from its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H19BrN2O2/c1-12-4-3-5-14(13(12)2)19-8-10-20(11-9-19)17(21)15-6-7-16(18)22-15/h3-7H,8-11H2,1-2H3

InChI Key

MTFWJKBKYYABIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)C

Origin of Product

United States

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